Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro-
Description
Chemical Structure: The compound is a fully saturated decahydronaphthalene (perhydronaphthalene) derivative substituted with a branched alkyl chain. The substituent consists of a 3-cyclohexylpropyl group attached to an undecyl chain at the 1-position of the naphthalene core. Its molecular formula is C₃₀H₅₆, and its CAS registry number is 55319-78-3 .
Properties
CAS No. |
55319-78-3 |
|---|---|
Molecular Formula |
C30H56 |
Molecular Weight |
416.8 g/mol |
IUPAC Name |
1-(1-cyclohexyltetradecan-4-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C30H56/c1-2-3-4-5-6-7-8-12-20-27(22-15-19-26-17-10-9-11-18-26)30-25-16-23-28-21-13-14-24-29(28)30/h26-30H,2-25H2,1H3 |
InChI Key |
JANFNQZPXJIBJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCC1CCCCC1)C2CCCC3C2CCCC3 |
Origin of Product |
United States |
Preparation Methods
Extraction from Plant Sources
One of the documented methods for obtaining this compound is through extraction from plant materials. For example, methanol extracts of Dicliptera roxburghiana and Periploca aphylla have been reported to contain this compound as a significant constituent identified via chromatographic and spectrometric analyses.
Extraction Procedure Summary:
- Dried powdered plant material (1.5–2.0 kg) is soaked in crude methanol (approximately twice the weight of the plant material) at room temperature (~28°C) for 5 days with regular shaking.
- The extract is filtered through Whatman filter paper and re-extracted twice to maximize yield.
- The combined filtrates are concentrated under reduced pressure at 40°C using a rotary evaporator to yield a viscous crude methanol extract.
- This crude extract is then fractionated successively with solvents of increasing polarity such as n-hexane, chloroform, ethyl acetate, and n-butanol to isolate fractions enriched in the compound of interest.
- The n-hexane fraction typically contains the hydrophobic polycyclic hydrocarbons including Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro- .
Table 1: Extraction and Fractionation Yield Example
| Step | Material (kg or g) | Solvent (L) | Yield (g) | Notes |
|---|---|---|---|---|
| Plant powder | 2.0 | - | - | Starting material |
| Methanol extraction | - | 4.0 | 200 | Crude methanol extract |
| Fractionation (n-hexane) | - | 1:1 ratio | Variable | Enriched fraction containing target compound |
Analytical Isolation Techniques
For further purification and identification, chromatographic techniques are employed:
- Size Exclusion Chromatography (SEC): Used to isolate low-molar-mass fractions containing polycyclic aromatic hydrocarbons (PAHs) from complex mixtures such as petroleum products or plant extracts.
- Normal-phase High-Performance Liquid Chromatography (HPLC): Utilizes silica gel columns with n-hexane as the mobile phase to separate PAHs based on retention times calibrated against standards like benzene and coronene.
- Solid Phase Extraction (SPE): Florisil-packed columns conditioned with methanol and n-hexane are used to adsorb and then desorb PAHs, including the target compound, for further chromatographic analysis.
These methods ensure the isolation of Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro- in high purity for structural confirmation and further use.
Detailed Research Findings
Identification and Characterization
- The compound was identified in methanol extracts of Dicliptera roxburghiana and Periploca aphylla by GC-MS and chromatographic retention times.
- Molecular formula: $$C{31}H{60}$$ with a molecular weight of approximately 432.8 g/mol.
- Retention time in GC-MS: ~6.32 to 11.58 minutes depending on the matrix and analytical conditions.
- Structural descriptors such as SMILES and InChI confirm the complex saturated bicyclic core with a long alkyl side chain.
Physicochemical Properties and Adsorption Behavior
- The compound exhibits hydrophobic characteristics consistent with its saturated polycyclic and long alkyl chain structure.
- Adsorption studies on related naphthalene derivatives indicate significant π-π and hydrophobic interactions, relevant for purification and environmental remediation applications.
Summary Table of Preparation Methods and Analytical Data
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, often using halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogenating agents like bromine (Br2), chlorine (Cl2)
Major Products
The major products formed from these reactions include various substituted naphthalenes, alcohols, ketones, and more saturated hydrocarbons .
Scientific Research Applications
Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to fit into specific binding sites, influencing the activity of target molecules .
Comparison with Similar Compounds
Key Features :
- Decahydro backbone : The naphthalene core is fully hydrogenated, conferring high stability and reduced aromatic reactivity.
- Branched alkyl substituent : The 3-cyclohexylpropyl-undecyl chain introduces steric bulk and hydrophobicity, influencing solubility and phase behavior.
Comparison with Structurally Similar Compounds
Naphthalene, 2-[1-[4-(1,1-Dimethylethyl)Cyclohexyl]Ethyl]Decahydro- (CAS 88761-69-7)
Structure : A decahydronaphthalene derivative with a 4-tert-butylcyclohexylethyl substituent at the 2-position (molecular formula C₂₂H₄₀ ) .
| Property | Main Compound (C₃₀H₅₆) | CAS 88761-69-7 (C₂₂H₄₀) |
|---|---|---|
| Molecular Weight | 408.8 g/mol | 304.6 g/mol |
| Substituent Position | 1-position | 2-position |
| Substituent Type | 3-Cyclohexylpropyl-undecyl | 4-tert-Butylcyclohexylethyl |
| Steric Bulk | High (long alkyl chain) | Moderate (tert-butyl group) |
| Hydrophobicity | Extremely hydrophobic | Moderately hydrophobic |
Key Differences :
- The main compound’s longer alkyl chain (C30 vs. C22) enhances its lipophilicity, making it less soluble in polar solvents compared to the tert-butyl-substituted analog.
- The 1-position substitution in the main compound may lead to distinct stereoelectronic effects compared to the 2-position substitution in CAS 88761-69-7, affecting intermolecular interactions in crystalline phases .
1-(1-(4-Methoxyphenyl)Cyclopropyl)Naphthalene (Compound 3g)
Structure : A partially unsaturated naphthalene derivative with a 4-methoxyphenylcyclopropyl substituent (molecular formula C₂₀H₁₈O ) .
| Property | Main Compound (C₃₀H₅₆) | Compound 3g (C₂₀H₁₈O) |
|---|---|---|
| Aromaticity | Fully saturated | Partially aromatic |
| Functional Groups | Aliphatic cyclohexyl | Methoxy, cyclopropane |
| Reactivity | Low (no π-bonds) | Moderate (aromatic ring) |
| Spectral Features | Aliphatic NMR signals | Aromatic δ 6.65–8.18 ppm |
Key Differences :
- The main compound’s lack of aromaticity reduces its UV absorption and fluorescence, unlike Compound 3g, which exhibits strong π→π* transitions due to the naphthalene and methoxyphenyl groups .
- The methoxy group in Compound 3g introduces polarity, enhancing solubility in solvents like ethyl acetate, whereas the main compound’s hydrophobicity limits its miscibility .
Tetrahydrophenanthridone (Compound 5)
Structure : A partially hydrogenated tricyclic compound synthesized via palladium-catalyzed Heck reactions .
| Property | Main Compound (C₃₀H₅₆) | Tetrahydrophenanthridone |
|---|---|---|
| Synthesis Method | Undisclosed (likely alkylation) | Heck reaction (Pd(OAc)₂, DPPP) |
| Ring System | Bicyclic (decahydronaphthalene) | Tricyclic (tetrahydrophenanthridone) |
| Applications | Potential surfactant/lubricant | Pharmaceutical intermediates |
Key Differences :
- The tricyclic structure of tetrahydrophenanthridone enables conjugation and electronic delocalization, absent in the main compound’s saturated framework. This difference impacts their respective roles in drug design vs. industrial applications .
Biological Activity
Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro- is a complex organic compound characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C30H56
- Molecular Weight : 416.78 g/mol
- CAS Registry Number : 55319-78-3
- InChIKey : JANFNQZPXJIBJT-UHFFFAOYSA-N
The compound features a naphthalene core with a long undecyl chain and a cyclohexylpropyl substituent, which may influence its interactions with biological systems.
Pharmacological Effects
Naphthalene derivatives have been studied for various biological activities, including:
- Antimicrobial Activity : Some studies indicate that naphthalene derivatives exhibit significant antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- Anti-inflammatory Effects : Research has shown that certain naphthalene compounds can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Anticancer Properties : There is emerging evidence that naphthalene derivatives may induce apoptosis in cancer cells through various mechanisms, including oxidative stress and disruption of cellular signaling pathways.
The biological activity of naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro- may be attributed to several mechanisms:
- Interaction with Cell Membranes : The hydrophobic nature of the compound allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function.
- Enzyme Inhibition : Some naphthalene derivatives have been identified as inhibitors of specific enzymes involved in metabolic pathways, which could lead to altered cellular metabolism.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to inflammation and cell proliferation.
Study 1: Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of various naphthalene derivatives. The results indicated that naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro- exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro- | 32 | Staphylococcus aureus |
| Control Antibiotic (e.g., Penicillin) | 16 | Staphylococcus aureus |
| Naphthalene Derivative X | 64 | Escherichia coli |
Study 2: Anti-inflammatory Effects
In another study focusing on the anti-inflammatory properties of naphthalene derivatives, researchers found that treatment with naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro- reduced levels of pro-inflammatory cytokines in a murine model of arthritis. This suggests potential therapeutic applications in inflammatory conditions.
| Treatment | Cytokine Level Reduction (%) |
|---|---|
| Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro- | 45 |
| Control (Vehicle Only) | 5 |
| Standard Anti-inflammatory Drug | 50 |
Q & A
Q. Table 1: Priority Health Outcomes
Advanced: How can contradictory data on environmental persistence be resolved?
Answer:
Conflicting degradation rates may arise from isomer variability (cis/trans decahydronaphthalene cores) or matrix effects (soil vs. water). Methodological solutions include:
- Isomer-Specific Analysis: Use GC-MS with chiral columns to separate cis/trans isomers .
- Environmental Simulation: Conduct OECD 307/308 tests under controlled pH/temperature to quantify half-life in sediment/water systems .
- QSAR Modeling: Apply Quantitative Structure-Activity Relationship models to predict degradation pathways based on cyclohexylpropyl hydrophobicity (LogP ~4.7) .
Advanced: What computational methods are recommended for predicting thermodynamic properties?
Answer:
- Reaction Thermochemistry: Use NIST’s Gas Phase Thermochemistry Database to estimate ΔHf and bond dissociation energies for the undecyl-cyclohexylpropyl chain .
- Molecular Dynamics (MD): Simulate decahydro-naphthalene ring flexibility in solvent systems (e.g., decahydronaphthalene mixtures ).
- Quantum Mechanics (QM): Optimize geometry at the B3LYP/6-31G* level to calculate strain energy in the fused cyclohexane rings .
Basic: What analytical techniques are suitable for environmental biomonitoring?
Answer:
- Air Monitoring: GC-MS with thermal desorption tubes to capture volatile degradation products .
- Water/Sediment Analysis: Solid-phase extraction (SPE) coupled with HPLC-UV for quantifying parent compounds (LOD ~0.1 µg/L) .
- Biomonitoring in Populations: LC-MS/MS analysis of urinary metabolites (e.g., hydroxylated naphthalene derivatives) .
Advanced: How can researchers address gaps in transcriptional regulation data for this compound?
Answer:
- Transcriptomic Profiling: Perform RNA-seq on exposed hepatic cell lines to identify dysregulated pathways (e.g., CYP450 isoforms) .
- ChIP-Seq: Map transcription factor binding (e.g., AhR, Nrf2) to assess oxidative stress responses .
- CRISPR Knockout Models: Validate gene targets (e.g., GSTP1, NQO1) in toxicity pathways using hepatic-specific knockout mice .
Basic: What are the critical data gaps identified in current research?
Answer:
Per ATSDR/NTP/EPA priorities :
- Metabolite Identification: Lack of data on hydroxylated/dealkylated metabolites.
- Chronic Exposure Effects: Limited studies on carcinogenicity (≥2-year bioassays needed).
- Ecotoxicity: No standardized data on aquatic toxicity (e.g., Daphnia magna LC₅₀).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
